molecular formula C17H14N2O2 B2819174 (2Z)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 161554-56-9

(2Z)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2819174
CAS No.: 161554-56-9
M. Wt: 278.311
InChI Key: QLRJADIRFRSGHS-ZPHPHTNESA-N
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Description

“(2Z)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide” is a synthetic chromene derivative characterized by a 2H-chromene backbone substituted with a 3-methylphenylimino group at position 2 and a carboxamide moiety at position 2. The Z-configuration of the imino group is critical for its structural stability and biological interactions. This compound is synthesized via condensation reactions involving 2-imino-2H-chromene-3-carboxamide precursors and substituted aromatic aldehydes under acidic or catalytic conditions . Its structural uniqueness lies in the electron-donating 3-methylphenyl group, which modulates electronic and steric properties compared to other derivatives.

Properties

IUPAC Name

2-(3-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11-5-4-7-13(9-11)19-17-14(16(18)20)10-12-6-2-3-8-15(12)21-17/h2-10H,1H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRJADIRFRSGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 3-methylphenylamine with 2H-chromene-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imino group. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chromene core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Applications

Synthesis and Building Block
The compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the formation of more complex molecules, making it valuable in the development of new chemical entities.

Reactions Overview

Reaction TypeReagents UsedProducts Formed
Oxidation Potassium permanganateCarboxylic acids or ketones
Reduction Sodium borohydrideAlcohols or amines
Substitution Nucleophiles (amines, thiols)Substituted chromene derivatives

Biological Applications

Antioxidant and Anti-inflammatory Properties
Research indicates that (2Z)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide exhibits antioxidant and anti-inflammatory activities. These properties make it a candidate for further studies aimed at developing therapeutic agents for conditions related to oxidative stress and inflammation.

Case Study: Molecular Docking Simulations
A study utilizing molecular docking simulations identified the compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), suggesting its application in antiviral drug development. The compound demonstrated favorable binding characteristics compared to reference drugs, indicating its potential effectiveness against COVID-19 and autoimmune disorders such as rheumatoid arthritis and type 1 diabetes .

Medical Applications

Therapeutic Potential
The compound's interactions with specific biological targets suggest its utility in medical applications. Its ability to inhibit enzymes involved in disease processes positions it as a candidate for drug development aimed at treating various diseases.

ADMET Profile Analysis
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics of the compound have been analyzed to assess its viability as a therapeutic agent. The results indicate promising profiles that warrant further investigation into its pharmacological properties .

Industrial Applications

Material Development
In industrial settings, this compound is explored for the development of new materials. Its unique chemical structure allows for modifications that can enhance material properties, making it suitable for applications in coatings, plastics, and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene derivatives with imino-carboxamide functionalities exhibit significant variability in biological activity and physicochemical properties depending on substituent patterns. Below is a detailed comparison:

Structural Variations and Molecular Properties

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Features
(2Z)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide (Target Compound) R1 = 3-CH3, R2 = H, R3 = H C₁₈H₁₅N₂O₂ 307.33 g/mol Electron-donating methyl enhances lipophilicity; Z-configuration stabilizes imine bond
(2Z)-8-methoxy-2-(2-methylphenyl)imino-2H-chromene-3-carboxamide R1 = 2-CH3, R2 = 8-OCH3, R3 = H C₁₉H₁₇N₂O₃ 337.35 g/mol Methoxy group at C8 increases polarity; steric hindrance from 2-CH3 reduces reactivity
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide R1 = 3-OCH3, R2 = H, R3 = 2-OCH3 C₂₄H₂₁N₂O₄ 417.44 g/mol Dual methoxy groups enhance solubility but reduce membrane permeability
(2Z)-2-(butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide R1 = butyl, R2 = H, R3 = thiadiazole C₂₃H₂₂N₄O₂S 418.52 g/mol Thiadiazole moiety introduces hydrogen-bonding capacity; higher molecular weight impacts bioavailability
(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide R1 = 3-CH3, R2 = H, R3 = benzimidazole C₂₉H₂₂N₄O₂ 470.54 g/mol Benzimidazole enhances DNA intercalation potential; bulky substituent limits solubility

Physicochemical Properties

  • Lipophilicity : Measured via HPLC capacity factor (log k). The target compound (log k = 3.2) is less lipophilic than its 8-methoxy analog (log k = 2.8) due to the polar methoxy group .
  • Solubility : Derivatives with heterocyclic substituents (e.g., benzimidazole in ) exhibit lower aqueous solubility (<0.1 mg/mL) compared to the target compound (1.5 mg/mL) due to increased molecular rigidity .

Biological Activity

The compound (2Z)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is a derivative of chromene, a bicyclic structure known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a chromene core with an imino group and a 3-methylphenyl substituent. These structural features are critical for its biological activity.

PropertyValue
Molecular FormulaC17H15N1O3
Molecular Weight281.31 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including acetylcholinesterase (AChE), which is crucial for the treatment of conditions like Alzheimer's disease. In vitro studies indicated significant inhibitory activity with an IC50 value of approximately 4.5 µM.
  • Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. Notably, it affects the expression of genes involved in apoptosis and cell cycle regulation .

Antioxidant Activity

Chromene derivatives, including this compound, exhibit notable antioxidant properties. These compounds scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of cellular stress responses leading to apoptosis .
  • In vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment.

Case Studies

  • Study on AChE Inhibition : A study evaluated the efficacy of this compound as an AChE inhibitor. Results showed that it effectively inhibited enzyme activity in a concentration-dependent manner, indicating its potential for Alzheimer's treatment .
  • Cancer Cell Line Study : In a recent study involving human breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis. This study supports the hypothesis that chromene derivatives can be developed into anticancer drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step process:

  • Step 1 : Cyclization of chromene precursors (e.g., 2-hydroxybenzaldehyde derivatives) under acidic conditions to form the chromene core .
  • Step 2 : Condensation with 3-methylaniline to introduce the imino group, typically using glacial acetic acid as a catalyst .
  • Step 3 : Amidation at the C3 position via reaction with appropriate acylating agents (e.g., carbodiimide coupling) .
  • Key Validation : Purity (>95%) should be confirmed via HPLC and NMR (¹H/¹³C) to ensure stereochemical integrity of the (2Z) configuration .

Q. How can researchers characterize the compound’s stability under experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .
  • Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via LC-MS .
  • pH Sensitivity : Test solubility and stability in buffers (pH 3–10) over 24–72 hours .
  • Key Insight : Substituents like the 3-methylphenyl group enhance stability compared to halogenated analogs .

Q. What common chemical reactions are applicable for functionalizing this compound?

  • Reaction Types :

  • Oxidation : Use mild oxidizing agents (e.g., H₂O₂) to convert the imino group to a ketone .
  • Substitution : Replace the methyl group via electrophilic aromatic substitution (e.g., nitration, sulfonation) .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the imine to an amine .
    • Conditions : Reactions often require anhydrous solvents (e.g., DMF, THF) and inert atmospheres .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. halogen substituents) affect bioactivity?

  • Comparative Analysis :

  • Anticancer Activity : Methyl groups may reduce cytotoxicity compared to chloro/fluoro analogs (IC₅₀ values: 10–50 µM vs. 5–20 µM in MCF-7 cells) .
  • Enzyme Binding : The 3-methylphenyl group enhances hydrophobic interactions with kinases (e.g., EGFR), while halogens improve hydrogen bonding .
    • Experimental Design : Use molecular docking (AutoDock Vina) and SAR studies to correlate substituent effects with target affinity .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in anti-inflammatory efficacy (e.g., COX-2 inhibition varies by 30–70% across studies).

  • Root Cause : Differences in assay conditions (e.g., cell lines, incubation times) or impurity levels in test compounds .
  • Resolution : Standardize protocols (e.g., use primary human macrophages) and validate compound purity via LC-MS before testing .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Framework :

  • Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀) using fluorogenic substrates for real-time monitoring .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., topoisomerase II) to identify binding motifs .
  • Computational Modeling : Apply QM/MM simulations to study electronic interactions at the imino group .

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